Dde Biotin-PEG4-TAMRA-PEG4 Alkyne

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C72H101N9O18S |

|---|---|

Peso molecular |

1412.7 g/mol |

Nombre IUPAC |

5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-amino-6-(dimethylamino)-4aH-xanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C72H101N9O18S/c1-6-27-91-31-35-95-39-42-98-38-34-94-30-26-81(65(86)18-23-77-69(87)49-12-15-52(55(43-49)70(88)89)66-53-16-13-50(73)44-60(53)99-61-45-51(80(4)5)14-17-54(61)66)25-19-64(85)75-22-9-21-74-56(67-58(82)46-72(2,3)47-59(67)83)20-28-92-32-36-96-40-41-97-37-33-93-29-24-76-63(84)11-8-7-10-62-68-57(48-100-62)78-71(90)79-68/h1,12-17,43-45,57,60,62,68,82H,7-11,18-42,46-48,73H2,2-5H3,(H,75,85)(H,76,84)(H,77,87)(H,88,89)(H2,78,79,90)/t57-,60?,62-,68-/m0/s1 |

Clave InChI |

OFLXFIJMQUEZQX-HFHGNALWSA-N |

SMILES isomérico |

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C |

SMILES canónico |

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: A Multifunctional Tool for Bioconjugation and Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a sophisticated, multi-functional chemical probe designed for advanced applications in bioconjugation, proteomics, and drug development. This reagent integrates several key functionalities into a single molecule: a fluorescent reporter (TAMRA), a high-affinity purification tag (Biotin), a terminal alkyne for bioorthogonal ligation, and a cleavable linker (Dde). The inclusion of two polyethylene (B3416737) glycol (PEG4) spacers enhances its solubility and reduces steric hindrance, making it a versatile tool for labeling, detecting, and isolating target biomolecules.

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Core Components and Functionality

The structure of this compound is modular, with each component serving a distinct purpose:

-

TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye that enables sensitive detection and quantification of labeled molecules using techniques such as fluorescence microscopy and flow cytometry.

-

Biotin: A small molecule with an exceptionally high affinity for streptavidin and avidin, facilitating robust and efficient affinity-based purification and enrichment of labeled biomolecules.

-

Alkyne Group: A terminal alkyne that allows for covalent conjugation to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: A cleavable linker that is stable under many biochemical conditions but can be selectively cleaved under mild conditions using hydrazine (B178648). This allows for the release of the captured biomolecule from the biotin-streptavidin complex, enabling downstream analysis.

-

PEG4 (Polyethylene Glycol) Spacers: Two four-unit polyethylene glycol linkers that increase the hydrophilicity of the molecule, improving its solubility in aqueous buffers and extending the distance between the functional moieties to minimize steric hindrance.

Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C72H100N9O18S | [1][2] |

| Molecular Weight | 1411.7 g/mol | [1] |

| Alternative Molecular Weight | 1412.69 g/mol | |

| TAMRA Excitation Maximum | ~550-557 nm | [3][4][5] |

| TAMRA Emission Maximum | ~575-583 nm | [3][4][5] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO and DMF | [6] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Experimental Protocols

The following protocols are generalized methodologies for the use of this compound. Optimization may be required for specific applications.

Labeling of Azide-Modified Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein containing an azide (B81097) modification with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Deionized water

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

Copper(II) sulfate: Prepare a 50 mM stock solution in deionized water.

-

THPTA: Prepare a 250 mM stock solution in deionized water.

-

Sodium ascorbate: Prepare a 500 mM stock solution in deionized water. This solution should be made fresh.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. The final concentration of the alkyne probe should be in molar excess (e.g., 10-fold) to the protein.

-

Add the THPTA stock solution to a final concentration of 5 mM.

-

Add the Copper(II) sulfate stock solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The incubation time may require optimization.

-

-

Removal of Excess Reagents:

-

Remove unreacted this compound and other small molecules by methods such as dialysis, size exclusion chromatography, or precipitation.

-

Affinity Purification of Labeled Proteins

This protocol describes the enrichment of the biotinylated protein using streptavidin-coated beads.

Materials:

-

Labeled protein sample from the previous step

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (see Dde linker cleavage protocol)

Procedure:

-

Bead Preparation:

-

Wash the streptavidin beads according to the manufacturer's instructions with the wash buffer.

-

-

Binding:

-

Add the labeled protein sample to the washed streptavidin beads.

-

Incubate for 1 hour at room temperature with gentle rotation to allow for binding of the biotinylated protein to the streptavidin.

-

-

Washing:

-

Separate the beads from the supernatant using a magnetic stand or centrifugation.

-

Wash the beads extensively with the wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

-

Cleavage of the Dde Linker and Elution of the Target Protein

This protocol describes the release of the captured protein from the streptavidin beads by cleaving the Dde linker.

Materials:

-

Protein-bound streptavidin beads from the previous step

-

Hydrazine monohydrate

-

N,N-dimethylformamide (DMF) or an aqueous buffer

-

Neutralization buffer (e.g., Tris-HCl, pH 7.0)

Procedure:

-

Prepare Cleavage Solution:

-

Prepare a 2% (v/v) hydrazine monohydrate solution in a suitable solvent such as DMF or an aqueous buffer. Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

-

Cleavage Reaction:

-

Resuspend the protein-bound beads in the 2% hydrazine solution.

-

Incubate at room temperature for 30-60 minutes with gentle agitation.[7] The incubation time and temperature may require optimization for complete cleavage.

-

-

Elution and Neutralization:

-

Separate the beads from the supernatant, which now contains the released protein.

-

Immediately neutralize the eluted sample by adding a neutralization buffer to adjust the pH.

-

-

Downstream Analysis:

-

The eluted protein is now ready for downstream applications such as mass spectrometry, SDS-PAGE, or Western blotting. The TAMRA fluorophore will remain attached to the Dde-biotin portion bound to the beads, while the eluted protein will have a small chemical remnant from the cleavage.

-

Visualizations

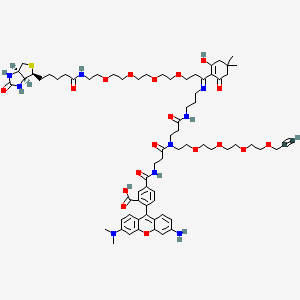

Caption: Molecular structure of this compound.

Caption: Experimental workflow for using the multifunctional probe.

References

- 1. This compound - CAS:2353409-55-7 - KKL Med Inc. [kklmed.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Application of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a versatile, multi-functional molecule designed for advanced applications in chemical biology, proteomics, and drug discovery. This technical guide provides a comprehensive overview of its structure, the properties of its individual components, and detailed protocols for its application in experimental workflows. Its unique combination of a cleavable biotin (B1667282) affinity tag, a fluorescent reporter, and a reactive alkyne handle makes it a powerful tool for identifying and characterizing protein-protein interactions, particularly in the context of proximity-dependent biotinylation and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Molecular Structure and Components

The structure of this compound is modular, with each component imparting a specific functionality.

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group: A protecting group for the biotin's amine, which can be selectively cleaved under mild conditions, typically with hydrazine (B178648).[5][6] This allows for the controlled release of biotinylated molecules from streptavidin, facilitating downstream analysis.[5]

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin.[7][8] This interaction is fundamental for the enrichment and purification of labeled biomolecules.[7][8]

-

PEG4 (Polyethylene Glycol, 4 units): Two separate PEG4 linkers are incorporated into the molecule. These flexible, hydrophilic spacers increase the molecule's solubility in aqueous buffers and minimize steric hindrance, ensuring that the functional ends of the molecule can interact effectively with their respective targets.[9]

-

TAMRA (Tetramethylrhodamine): A bright, photostable fluorescent dye.[10] It serves as a reporter group, enabling the detection and quantification of labeled molecules through fluorescence-based techniques such as microscopy and flow cytometry.[10][11]

-

Alkyne Group: A terminal alkyne that serves as a reactive handle for "click chemistry."[12] Specifically, it undergoes a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-modified molecules.[12][13]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its core functional components.

| Property | Value | Reference |

| Molecular Formula | C72H100N9O18S | [2][14] |

| Molecular Weight | 1411.7 g/mol | [3][14] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [15] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [14] |

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~555 nm | [11] |

| Emission Maximum (λem) | ~580 nm | [11] |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | [11] |

| Quantum Yield (Φ) | 0.3–0.5 | [11] |

Table 2: Spectral Properties of TAMRA Dye

Experimental Protocols

This section provides detailed methodologies for the key experimental stages involving this compound.

Protocol 1: Click Chemistry Labeling of an Azide-Modified Protein

This protocol describes the covalent attachment of this compound to a protein of interest that has been metabolically or chemically modified to contain an azide (B81097) group.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a microcentrifuge tube, combine the azide-modified protein with this compound in PBS.

-

Add TCEP to the mixture to reduce the copper(II) to copper(I).

-

Add CuSO₄ and TBTA to catalyze the click reaction.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Remove unreacted reagents by dialysis or using a desalting column.

Protocol 2: Affinity Purification of Labeled Proteins

This protocol details the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.

Materials:

-

Cell lysate containing the labeled protein

-

Streptavidin-coated magnetic beads

-

Wash Buffer 1 (e.g., RIPA buffer)

-

Wash Buffer 2 (e.g., 1 M KCl)

-

Wash Buffer 3 (e.g., 0.1 M Na₂CO₃)

-

Wash Buffer 4 (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0)

-

Elution Buffer (see Protocol 3)

Procedure:

-

Equilibrate the streptavidin magnetic beads by washing them twice with Wash Buffer 1.

-

Add the cell lysate containing the labeled protein to the equilibrated beads.

-

Incubate for at least 1 hour (or overnight at 4°C) on a rotator to allow for binding of the biotinylated protein to the streptavidin beads.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound proteins:

-

Wash twice with Wash Buffer 1.

-

Wash once with Wash Buffer 2.

-

Wash once with Wash Buffer 3.

-

Wash once with Wash Buffer 4.

-

-

Proceed to the elution step (Protocol 3).

Protocol 3: Cleavage and Elution of Captured Proteins

This protocol describes the cleavage of the Dde linker to release the captured proteins from the streptavidin beads.

Materials:

-

Beads with bound protein from Protocol 2

-

Cleavage Buffer: 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[5][6]

-

Neutralization Buffer (e.g., 1M Tris-HCl, pH 7.5)

Procedure:

-

Resuspend the beads in the Cleavage Buffer.

-

Incubate at room temperature for 3-5 minutes.[5]

-

Pellet the beads with a magnetic stand and collect the supernatant containing the eluted proteins.

-

Repeat the cleavage step two more times and pool the supernatants.[5]

-

Wash the beads with DMF and add the wash to the pooled supernatant.[5]

-

The eluted proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 4: Fluorescence Detection and Imaging

The TAMRA fluorophore allows for the visualization and quantification of the labeled protein.

Materials:

-

Fluorescence microscope or plate reader

-

Labeled protein sample

Procedure:

-

For imaging, prepare cells or tissues containing the labeled protein on a microscope slide.

-

For quantification, transfer the labeled protein solution to a microplate.

-

Excite the sample at approximately 555 nm and measure the emission at around 580 nm.[11]

-

Acquire images or fluorescence intensity readings.

Visualizations

PROTAC Experimental Workflow

The following diagram illustrates a typical experimental workflow for using a biotinylated PROTAC, which is a key application for this compound.[1][2][4]

Caption: Workflow for PROTAC target engagement and identification.

Logical Relationship of Molecular Components

This diagram illustrates the functional relationships between the different components of the this compound molecule.

Caption: Functional components of the multifunctional molecule.

References

- 1. amsbio.com [amsbio.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. targetmol.cn [targetmol.cn]

- 5. peptide.com [peptide.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. TAMRA dye for labeling in life science research [baseclick.eu]

- 11. lifetein.com [lifetein.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 14. This compound - CAS:2353409-55-7 - KKL Med Inc. [kklmed.com]

- 15. Dde Biotin-PEG4-alkyne, 1802908-00-4 | BroadPharm [broadpharm.com]

In-Depth Technical Guide: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifunctional molecule, Dde Biotin-PEG4-TAMRA-PEG4 Alkyne, a key reagent in modern chemical biology and drug discovery, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a sophisticated chemical tool designed for a variety of applications, including targeted protein degradation, protein labeling, and affinity purification. Its structure incorporates several key functional moieties:

-

A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protected Biotin (B1667282): This allows for the strong and specific binding to streptavidin and its analogs. The Dde protecting group provides the unique advantage of being cleavable under mild conditions (e.g., using hydrazine), enabling the gentle release of the biotinylated molecule and its binding partners from streptavidin supports.[1][2]

-

A Tetramethylrhodamine (TAMRA) fluorophore: This red-orange fluorescent dye allows for the direct visualization and quantification of labeled molecules using techniques such as fluorescence microscopy and flow cytometry.

-

Two Polyethylene Glycol (PEG4) linkers: These hydrophilic spacers enhance the solubility of the molecule in aqueous buffers and increase its biocompatibility.[3][4][5][6] The PEG linkers also provide flexibility and optimal spatial orientation for bimolecular interactions.[3][5]

-

A terminal Alkyne group: This functional group enables the covalent attachment of the molecule to azide-containing targets via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[4][7][8][9]

This combination of features makes this compound a versatile reagent for constructing complex bioconjugates and PROTACs.[10][11][12]

Quantitative Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 1411.7 g/mol |

| Molecular Formula | C₇₂H₁₀₀N₉O₁₈S |

| CAS Number | 2353409-55-7 |

Applications

The primary applications of this molecule stem from its multifunctional nature.

PROTAC Synthesis

This compound serves as a trivalent linker in the synthesis of PROTACs.[10][11][12] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] In this context, the alkyne group can be used to conjugate the linker to an azide-modified POI ligand, while another functional group on the other end of the molecule (not present in this specific structure but would be added in a complete PROTAC) would be attached to an E3 ligase ligand. The biotin and TAMRA moieties can be used for purification and visualization of the resulting PROTAC and to study its interaction with the target protein and E3 ligase.

Protein Labeling and Visualization

The TAMRA fluorophore allows for the fluorescent labeling of azide-modified proteins or other biomolecules through click chemistry. This is useful for a variety of imaging applications, including fluorescence microscopy and western blotting, to track the localization and dynamics of the labeled molecule.

Affinity Purification and Pulldown Assays

The biotin moiety enables the capture and purification of biomolecules that have been labeled with this reagent. The cleavable Dde linker is particularly advantageous in this context, as it allows for the release of the captured proteins under mild conditions, preserving protein complexes for downstream analysis such as mass spectrometry.[1][2]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC, which this molecule is designed to be a component of.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for labeling an azide-containing protein with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)

-

Microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-100 µM.

-

Add the this compound stock solution to a final concentration of 2-5 fold molar excess over the protein.

-

Add the THPTA stock solution to a final concentration of 1 mM. Vortex briefly to mix.

-

Add the CuSO₄ stock solution to a final concentration of 200 µM. Vortex briefly to mix.

-

To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 3 mM. Vortex briefly to mix.

-

Protect the reaction from light and incubate at room temperature for 1-2 hours.

-

The labeled protein can be purified from excess reagents using methods such as dialysis, spin filtration, or size exclusion chromatography.

General Protocol for Dde Cleavage

This protocol describes the cleavage of the Dde linker to release the biotin tag.

Materials:

-

Biotinylated sample bound to streptavidin-coated beads.

-

Hydrazine (B178648) solution (e.g., 2% in water or an appropriate buffer).

-

Neutralizing buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

-

Wash the streptavidin beads with the bound biotinylated sample to remove non-specifically bound molecules.

-

Resuspend the beads in a 2% hydrazine solution.

-

Incubate at room temperature for 15-60 minutes with gentle agitation.

-

Pellet the beads by centrifugation and carefully collect the supernatant containing the released molecule.

-

Neutralize the hydrazine in the supernatant by adding a neutralizing buffer if necessary for downstream applications.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a protein pull-down experiment using this compound.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Cleavable trifunctional biotin reagents for protein labelling, capture and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. lumiprobe.com [lumiprobe.com]

- 10. This compound - CAS:2353409-55-7 - KKL Med Inc. [kklmed.com]

- 11. amsbio.com [amsbio.com]

- 12. This compound - Immunomart [immunomart.com]

An In-depth Technical Guide to Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for Dde Biotin-PEG4-TAMRA-PEG4 Alkyne, a versatile chemical probe for advanced life sciences research.

Core Properties

This compound is a multifunctional molecule designed for bio-orthogonal labeling and affinity purification.[1] It integrates a TAMRA fluorophore for detection, a biotin (B1667282) handle for affinity capture, a terminal alkyne for click chemistry conjugation, and a cleavable Dde linker for the gentle release of captured biomolecules.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇₂H₁₀₀N₉O₁₈S | [2] |

| Molecular Weight | 1411.7 g/mol | [2] |

| Purity | ≥95% | [2] |

| Excitation Wavelength (λex) | ~555 nm | N/A |

| Emission Wavelength (λem) | ~580 nm | N/A |

| Solubility | Soluble in DMSO and DMF | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4][5] |

Chemical Structure and Functional Components

The unique functionality of this molecule stems from its distinct chemical moieties, each serving a specific purpose in experimental workflows.

Caption: Functional components of the this compound probe.

Key Applications and Experimental Protocols

This trifunctional probe is particularly valuable in proteomics, drug discovery, and chemical biology for the identification and characterization of biomolecules.

Bio-orthogonal Labeling via Click Chemistry

The terminal alkyne group allows for the covalent attachment of the probe to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[1] This reaction is highly specific and can be performed in complex biological mixtures.

Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Sample Preparation: Prepare your azide-containing sample (e.g., cell lysate, purified protein) in a compatible buffer (e.g., phosphate-buffered saline).

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663).

-

Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270), to reduce Cu(II) to the catalytic Cu(I) in situ.

-

Prepare a stock solution of a copper(I)-stabilizing ligand, such as TBTA or BTTAA.

-

-

Click Reaction:

-

To your azide-containing sample, add the this compound stock solution to the desired final concentration.

-

Add the copper(II) sulfate and ligand stock solutions.

-

Initiate the reaction by adding the sodium ascorbate stock solution.

-

Incubate the reaction mixture at room temperature for 1-4 hours, or as optimized for your specific application.

-

-

Downstream Analysis: The labeled biomolecule can now be visualized by fluorescence microscopy or flow cytometry, or purified using streptavidin-based affinity chromatography.

Affinity Purification and Cleavable Elution

The biotin moiety allows for the highly efficient capture of the labeled biomolecule using streptavidin-coated beads or surfaces. A key feature of this probe is the Dde linker, which can be cleaved under mild conditions using hydrazine (B178648), allowing for the release of the captured molecule without harsh denaturation.[3]

Experimental Protocol: Cleavage of the Dde Linker

-

Capture: After the click reaction, incubate the reaction mixture with streptavidin-coated agarose (B213101) or magnetic beads to capture the biotinylated biomolecules.

-

Washing: Wash the beads extensively with a suitable buffer (e.g., PBS with a non-ionic detergent) to remove non-specifically bound proteins.

-

Elution:

-

Prepare a fresh solution of 2% (v/v) hydrazine in an appropriate buffer (e.g., DMF or an aqueous buffer, depending on the downstream application).

-

Resuspend the beads in the hydrazine solution.

-

Incubate at room temperature for 15-60 minutes. The optimal time may need to be determined empirically.

-

Pellet the beads by centrifugation and collect the supernatant containing the released biomolecule.

-

-

Analysis: The eluted biomolecule is now ready for downstream analysis such as mass spectrometry or Western blotting.

Application in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6] this compound can be used as a fluorescent, cleavable linker in the synthesis and evaluation of PROTACs.[2][7]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, a process that can be monitored and analyzed using fluorescently labeled PROTACs constructed with linkers like this compound.

Caption: PROTAC-mediated recruitment of a target protein to an E3 ligase for degradation.

Experimental Workflow: PROTAC Target Engagement and Degradation

This workflow outlines how this compound can be incorporated into a PROTAC to study its cellular activity.

Caption: Workflow for evaluating a fluorescent PROTAC's cellular activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - CAS:2353409-55-7 - KKL Med Inc. [kklmed.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. targetmol.cn [targetmol.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Proteolysis Targeting Chimeras (PROTACs): A Perspective on Integral Membrane Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. amsbio.com [amsbio.com]

An In-depth Technical Guide to Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multifunctional molecule, Dde Biotin-PEG4-TAMRA-PEG4 Alkyne. This reagent is a sophisticated tool in chemical biology and drug discovery, integrating a cleavable biotin (B1667282) moiety for affinity capture, a fluorescent reporter for visualization, and a reactive alkyne for bio-orthogonal conjugation. We will delve into the mechanism of action of each component, provide structured data on its properties, detail experimental protocols for its use, and present visual diagrams to elucidate its functionality and experimental workflows. This document is intended to serve as a practical resource for researchers employing this versatile molecule in their work, particularly in applications such as PROTAC development and protein labeling.

Core Mechanism of Action

This compound is a chimeric molecule designed with distinct functional domains, each contributing to its overall utility. Its mechanism of action is not a singular biological process but rather a sequence of chemical functionalities that can be controlled and exploited in experimental settings. The core components are:

-

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Protecting Group: This is a hydrazine-labile protecting group. Its primary function is to mask the biotin moiety until its removal is desired. The cleavage of the Dde group is achieved under mild conditions with a dilute hydrazine (B178648) solution, which allows for the controlled release of biotinylated molecules from streptavidin affinity resins.[1][2][3] This feature is critical for the recovery of captured proteins or complexes without harsh denaturation steps that could compromise their integrity.[2]

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for the selective capture and purification of target molecules from complex biological mixtures.[2][4][5][6]

-

Dual PEG4 (Polyethylene Glycol) Linkers: Two tetra-polyethylene glycol spacers are incorporated into the molecule's structure. These hydrophilic linkers serve multiple purposes: they increase the overall solubility of the reagent in aqueous buffers, reduce steric hindrance between the functional moieties and their binding partners, and provide a flexible connection to minimize interference with the biological activity of the labeled molecule.[4][6][7]

-

TAMRA (Tetramethylrhodamine): A well-characterized rhodamine-based fluorescent dye. It serves as a reporter group, allowing for the direct visualization and quantification of labeled molecules using techniques such as fluorescence microscopy and flow cytometry.[8][9]

-

Alkyne Group: A terminal alkyne functional group that enables the covalent attachment of the entire probe to a target molecule of interest via "click chemistry". Specifically, it undergoes a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified target.[8][10][11][12][13] This bio-orthogonal reaction ensures that the labeling is highly selective and occurs with high yield under biologically compatible conditions.

The synergistic action of these components allows for a powerful experimental workflow: an azide-modified target molecule is first labeled with the this compound probe via click chemistry. The labeled molecule can then be visualized due to the TAMRA fluorophore. Subsequently, the biotin handle can be used to capture the molecule on a streptavidin-coated support for enrichment or pull-down assays. Finally, the captured molecule can be released from the support by cleaving the Dde group with hydrazine.

Data Presentation

The following table summarizes the key properties of the functional components of this compound. Quantitative data for the complete molecule is often application-dependent and may require empirical determination.

| Component | Property | Value/Characteristic | Source(s) |

| TAMRA | Excitation Maximum | ~553 nm | [14] |

| Emission Maximum | ~575 nm | [14] | |

| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ | [14] | |

| Appearance | Red solid | [15] | |

| Biotin-Streptavidin | Binding Affinity (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [2] |

| Dde Group | Cleavage Condition | 2% Hydrazine in DMF | [3][16] |

| Cleavage Time | ~3-10 minutes (repeated treatments) | [16] | |

| Cleavage By-product | Small molecular fragment (55.07 Da) left on the labeled protein | [2] | |

| Alkyne Group | Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [8][12] |

| Reacts With | Azide-modified molecules | [4][10] | |

| Overall Molecule | Molecular Weight | ~1411.7 g/mol | [15] |

| Formula | C₇₂H₁₀₀N₉O₁₈S | [15] | |

| Purity | Typically >98% | [15] | |

| Solubility | Soluble in DMSO, DMF, DCM, and water | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involving this compound.

Labeling of Azide-Modified Proteins via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound.

-

DMSO for dissolving the alkyne reagent.

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

-

Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared).

-

Copper ligand stock solution (e.g., 10 mM BTTAA or TBTA in DMSO).

-

Protein labeling buffer (e.g., PBS containing 1 mM aminoguanidine).[17]

Procedure:

-

Prepare Reagent Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a fresh 50 mM solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with the protein labeling buffer. A final protein concentration of 1-10 mg/mL is a good starting point.

-

Add the this compound stock solution to the protein solution. A 3-10 fold molar excess of the alkyne reagent over the protein is typically used.[17]

-

Add the copper ligand to the reaction mixture to a final concentration of 100-300 µM.

-

Add CuSO₄ to a final concentration of 50 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

-

-

Incubation:

-

Gently mix the reaction components and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be accelerated by incubating at a slightly elevated temperature (e.g., 37-45°C) for 30-60 minutes.[18]

-

-

Purification:

-

Remove the excess unreacted labeling reagent and reaction components by methods such as dialysis, size exclusion chromatography (e.g., Sephadex G-25), or affinity chromatography if an appropriate tag is present on the protein.

-

Affinity Capture of Labeled Proteins using Streptavidin Resin

Materials:

-

Labeled protein from the previous step.

-

Streptavidin-agarose or magnetic beads.

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

Elution Buffer (see Section 3.3).

Procedure:

-

Resin Equilibration:

-

Wash the streptavidin resin with Binding/Wash Buffer according to the manufacturer's instructions to remove any storage buffers.

-

-

Binding:

-

Incubate the labeled protein solution with the equilibrated streptavidin resin. The incubation time can range from 30 minutes to overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the resin by centrifugation or using a magnetic stand.

-

Remove the supernatant containing unbound proteins.

-

Wash the resin extensively with Binding/Wash Buffer (at least 3-5 times) to remove non-specifically bound proteins.

-

-

Elution:

-

Proceed to the Dde cleavage protocol for elution.

-

Cleavage of the Dde Group and Elution

Materials:

-

Protein-bound streptavidin resin from the previous step.

-

Cleavage Buffer: 2% (v/v) hydrazine monohydrate in DMF or an aqueous buffer like PBS. Note: Hydrazine is toxic and should be handled with appropriate safety precautions in a fume hood.

-

Neutralization Buffer (if needed, e.g., acetic acid).

-

DMF (N,N-dimethylformamide).

Procedure:

-

Resin Preparation:

-

After the final wash step, remove as much of the wash buffer as possible.

-

-

Cleavage Reaction:

-

Add the 2% hydrazine cleavage buffer to the resin.

-

Incubate at room temperature for approximately 3-10 minutes with gentle agitation.[16]

-

Pellet the resin and carefully collect the supernatant containing the eluted protein.

-

Repeat the hydrazine treatment two more times to ensure complete cleavage and elution.[3]

-

-

Post-Elution Processing:

-

Pool the elution fractions.

-

The eluted protein can be further processed, for example, by dialysis or buffer exchange to remove hydrazine, for subsequent analysis like mass spectrometry or SDS-PAGE.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: The overall mechanism of action for the probe.

Experimental Workflow

Caption: A typical experimental workflow using the probe.

References

- 1. A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. peptide.com [peptide.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]

- 6. Biotin-PEG4-Alkyne | CAS:1458576-00-5 | Biopharma PEG [biochempeg.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 10. Biotin-PEG4-alkyne for copper catalyzed click labeling 1262681-31-1 [sigmaaldrich.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. interchim.fr [interchim.fr]

- 13. medchemexpress.com [medchemexpress.com]

- 14. TAMRA-PEG4-Alkyne, 1225057-68-0 | BroadPharm [broadpharm.com]

- 15. This compound | CymitQuimica [cymitquimica.com]

- 16. researchgate.net [researchgate.net]

- 17. lumiprobe.com [lumiprobe.com]

- 18. metabion.com [metabion.com]

An In-depth Technical Guide to the TAMRA Fluorophore

For Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine (TAMRA) is a versatile and widely used fluorescent dye in biological and biomedical research. As a member of the rhodamine family, it is recognized for its bright orange-red fluorescence, good photostability, and well-established spectral properties.[1][2] This guide provides a comprehensive overview of TAMRA, including its core photophysical properties, detailed experimental protocols, and key applications.

Core Properties of TAMRA

TAMRA's utility stems from its favorable photophysical characteristics. It exhibits strong absorption in the green region of the visible spectrum and emits bright orange-red fluorescence, making it compatible with standard fluorescence microscopy setups.[1] The dye is available in various reactive forms, with the N-hydroxysuccinimide (NHS) ester being the most common. This form readily reacts with primary amines on biomolecules like proteins and peptides to form stable covalent bonds.[1]

There are two primary isomers of TAMRA, 5-TAMRA and 6-TAMRA, which have nearly identical spectral properties.[3] The choice between them often depends on the specific molecule being labeled and the desired conjugation chemistry.[3] Generally, 5-TAMRA is preferred for labeling peptides and proteins, while 6-TAMRA is more commonly used for nucleotides.[3][4]

Quantitative Data Summary

The key photophysical properties of TAMRA are summarized in the table below. These values are crucial for designing and optimizing fluorescence-based experiments. Note that the exact spectral characteristics can be influenced by factors such as the solvent, pH, and the conjugation state of the dye.[3][5]

| Property | Value | References |

| Excitation Maximum (λex) | ~541 - 565 nm | [3][4][6][7][8][9] |

| Emission Maximum (λem) | ~565 - 583 nm | [2][3][7][8][9][10][11] |

| Molar Extinction Coefficient (ε) | ~80,000 - 95,000 M⁻¹cm⁻¹ | [2][3][5][6] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | [2][3] |

| Molecular Weight (5- or 6-TAMRA) | ~430.5 g/mol | [3][12] |

| Molecular Weight (5- or 6-TAMRA, SE) | ~527.52 g/mol | [3] |

Factors Affecting TAMRA Fluorescence

Several factors can influence the fluorescence intensity of TAMRA:

-

pH: TAMRA's fluorescence can be pH-sensitive, with diminished intensity in alkaline environments (pH > 8.0).[2] It is recommended to use pH-stabilized buffers, such as HEPES, to maintain optimal fluorescence.[2]

-

Solvent: The choice of solvent can affect the spectral properties of TAMRA.[5]

-

Quenching: The fluorescence of TAMRA can be quenched by adjacent guanine (B1146940) nucleotides in an oligonucleotide sequence.[9] Self-quenching can also occur at high labeling densities.[2]

-

Dimerization: Covalent dimer formation of TAMRA can lead to a significant quenching of fluorescence.[13]

Experimental Protocols

General Protocol for Labeling Biomolecules with TAMRA NHS Ester

This protocol outlines a general method for labeling primary amine-containing biomolecules, such as proteins and peptides, with 5-TAMRA or 6-TAMRA NHS ester.[14][15]

Materials:

-

5-TAMRA NHS ester or 6-TAMRA NHS Ester

-

Target biomolecule (e.g., antibody, peptide)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

0.1 M Sodium bicarbonate or phosphate (B84403) buffer (pH 8.3-8.5)

-

Desalting column (e.g., Sephadex G-25), spin column, or dialysis tubing for purification

Procedure:

-

Prepare a fresh solution of TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[14][15]

-

Dissolve the biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.[14][15] Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete for reaction with the NHS ester.[14][15]

-

Add the TAMRA NHS ester solution to the biomolecule solution at a 5-10 molar excess.[14][15] The optimal dye-to-protein ratio may need to be determined empirically.[15]

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[14][15]

-

(Optional) The reaction can be quenched by adding 1 M Tris buffer (pH 7.5) to a final concentration of 50 mM.[14]

-

Purify the labeled biomolecule from the unreacted dye using gel filtration, a spin column, or dialysis.[14][15]

-

Store the labeled conjugate at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C.[15]

Protocol for Live Cell Labeling with TAMRA

This protocol provides a general guideline for labeling live cells.

Procedure:

-

Healthy cells are incubated with a solution containing the TAMRA-labeled molecule (e.g., 50 µ g/well ).[11]

-

The incubation is typically carried out for 15 minutes at 37°C.[11]

-

Following incubation, the cells are washed with a suitable buffer like PBS to remove any unbound probe.[11]

-

The labeled cells can then be analyzed using fluorescence-based techniques such as flow cytometry or fluorescence microscopy.[11]

Mandatory Visualizations

Principle of Fluorescence

The following diagram illustrates the fundamental principle of fluorescence, including the absorption of a photon (excitation) and the subsequent emission of a photon of longer wavelength.

Caption: Jablonski diagram illustrating the process of fluorescence excitation and emission.

Experimental Workflow for Immunofluorescence

This diagram outlines a typical workflow for an immunofluorescence experiment using a TAMRA-labeled antibody.

Caption: A standard experimental workflow for indirect immunofluorescence using a TAMRA-labeled secondary antibody.

Factors Influencing TAMRA Fluorescence Intensity

This diagram illustrates the logical relationships between various factors that can affect the fluorescence intensity of the TAMRA fluorophore.

Caption: Key environmental and physical factors that can modulate the fluorescence output of TAMRA.

Applications of TAMRA

TAMRA's robust fluorescent properties have led to its use in a wide array of applications in life sciences:

-

Fluorescence Microscopy: TAMRA is a popular choice for labeling proteins, peptides, and nucleic acids for visualization in fixed and live cells.[1][8][16]

-

Flow Cytometry: TAMRA-conjugated antibodies are used for the identification and sorting of specific cell populations.[17][18][19]

-

Real-Time PCR (qPCR): In TaqMan® probes, TAMRA can function as a quencher for a reporter dye like FAM.[20][21] The cleavage of the probe by Taq polymerase during amplification separates the reporter from the quencher, leading to an increase in fluorescence.[20]

-

Förster Resonance Energy Transfer (FRET): TAMRA is an excellent FRET acceptor for donor fluorophores like fluorescein (B123965) (FAM).[5][8] This property is utilized in designing probes to study molecular interactions.

-

Oligonucleotide Labeling: TAMRA is frequently used to label DNA and RNA probes for hybridization assays such as Fluorescence In Situ Hybridization (FISH).[8][22]

-

Peptide and Protein Labeling: The NHS ester derivatives of TAMRA are widely used to label proteins and peptides for various downstream applications.[2][4][14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. interchim.fr [interchim.fr]

- 6. benchchem.com [benchchem.com]

- 7. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 8. TAMRA dye for labeling in life science research [baseclick.eu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 11. abcam.cn [abcam.cn]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youdobio.com [youdobio.com]

- 15. youdobio.com [youdobio.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. research.pasteur.fr [research.pasteur.fr]

- 19. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]

- 20. eurogentec.com [eurogentec.com]

- 21. TaqMan TAMRA Probes | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. glenresearch.com [glenresearch.com]

The Strategic Advantage of PEG4 Spacers in Biotinylated Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and diagnostics. The remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the femtomolar to picomolar range) provides a versatile tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.[1][2] However, the efficiency of this interaction can be significantly hampered by steric hindrance, particularly when biotin is attached to bulky molecules. To overcome this limitation, spacer arms are incorporated between the biotin moiety and the target molecule. This guide provides a comprehensive overview of the function and benefits of using a polyethylene (B3416737) glycol (PEG) spacer, specifically a four-unit PEG (PEG4), in biotinylated probes.

Core Function of the PEG4 Spacer

The inclusion of a PEG4 spacer arm in biotinylation reagents offers several key advantages that enhance the performance of biotinylated probes in a wide range of applications.[3][4]

-

Reduction of Steric Hindrance: The primary function of the PEG4 spacer is to extend the biotin moiety away from the surface of the labeled molecule. This increased distance minimizes steric clashes that can prevent the bulky avidin or streptavidin protein from accessing the biotin binding pocket.[4][5] The flexibility of the PEG chain further facilitates optimal orientation for binding.[2]

-

Increased Hydrophilicity and Solubility: PEG is a highly hydrophilic polymer. Incorporating a PEG4 spacer increases the water solubility of the biotinylation reagent and, consequently, the resulting biotinylated molecule.[6] This is particularly beneficial when working with proteins that are prone to aggregation, as it helps to maintain their solubility and biological activity.[4]

-

Minimized Non-specific Binding: The hydrophilic nature of the PEG spacer can also reduce non-specific binding of the biotinylated probe to surfaces or other proteins, leading to a better signal-to-noise ratio in various assays.[5]

Data Presentation: Quantitative Insights into PEG4 Spacer Function

While direct head-to-head comparisons of biotinylated probes with and without a PEG4 spacer in identical experimental conditions are not always available in a single study, the literature provides valuable quantitative data that underscores the benefits of using a spacer.

Table 1: Impact of PEG Spacer on Biotin-Avidin/Streptavidin Binding Affinity

| Ligand | Binding Partner | Dissociation Constant (Kd) | Comments |

| Free Biotin | Avidin | ~1 x 10⁻¹⁵ M[1] | Represents the intrinsic high-affinity interaction. |

| Free Biotin | Streptavidin | ~1 x 10⁻¹⁴ M[7] | Slightly lower affinity than avidin for free biotin. |

| Biotin-PEG4 | Streptavidin | 5.6 x 10⁻¹⁴ M (56 fM)[8] | Demonstrates that the high-affinity binding is maintained with the PEG4 spacer. When biotin is conjugated, streptavidin often shows higher affinity than avidin.[7] |

Table 2: Qualitative and Indirect Quantitative Effects of PEG Spacers

| Parameter | Effect of PEG Spacer | Supporting Evidence |

| Signal Intensity (Fluorescence) | Increased | Conventional biotin-fluorophore conjugates with short spacers experience fluorescence quenching upon binding to avidin/streptavidin. Probes with PEG spacers retain intense fluorescence.[2] |

| Signal-to-Noise (S/N) Ratio (ELISA) | Improved | PEGylating surfaces in immunoassays can lead to a tenfold improvement in the S/N ratio by reducing non-specific protein adsorption.[9] While not a direct measure of the spacer on the probe itself, it highlights the benefit of PEG in reducing background noise. |

| Steric Hindrance | Reduced | The extended and flexible nature of the PEG spacer minimizes steric hindrance, allowing for more efficient binding, especially with large biomolecules.[4][5] |

Experimental Protocols

Detailed methodologies for key experiments utilizing biotin-PEG4 probes are provided below.

Protocol 1: Protein Biotinylation using NHS-PEG4-Biotin

This protocol describes the labeling of a protein with primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester-activated biotin-PEG4 reagent.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-PEG4-Biotin

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at the appropriate concentration. If the buffer contains primary amines like Tris, perform a buffer exchange into the Reaction Buffer.

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Biotinylation Reaction: Add the appropriate volume of the NHS-PEG4-Biotin stock solution to the protein solution. The molar ratio of biotin reagent to protein will need to be optimized, but a 20- to 50-fold molar excess is a common starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA using a biotin-PEG4-labeled detection antibody for signal amplification.

Materials:

-

Capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Antigen-containing sample

-

Biotin-PEG4-labeled detection antibody

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

96-well microplate

Procedure:

-

Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a coating buffer overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample Incubation: Add the antigen-containing samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add the biotin-PEG4-labeled detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add the TMB substrate and incubate in the dark until a color develops.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Western Blot

This protocol describes the use of a biotin-PEG4-labeled primary or secondary antibody for protein detection on a membrane.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Biotin-PEG4-labeled primary or secondary antibody

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Primary Antibody Incubation: If using a biotinylated primary antibody, incubate the membrane with the antibody diluted in blocking buffer overnight at 4°C. If using an unlabeled primary, incubate first, wash, and then incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a CCD camera or film.

Protocol 4: Pull-Down Assay

This protocol details the capture of a protein complex using a biotin-PEG4-labeled "bait" protein and streptavidin-coated magnetic beads.

Materials:

-

Biotin-PEG4-labeled "bait" protein

-

Cell lysate containing "prey" proteins

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with protease inhibitors)

-

Elution Buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or buffer with high salt concentration)

-

Neutralization Buffer (if using low pH elution)

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with Binding/Wash Buffer.

-

Bait Protein Immobilization: Incubate the washed beads with the biotin-PEG4-labeled bait protein for 1 hour at room temperature with gentle rotation to immobilize the bait.

-

Washing: Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

-

Blocking (Optional): To reduce non-specific binding, incubate the beads with a blocking agent like BSA.

-

Prey Protein Binding: Incubate the bait-bound beads with the cell lysate for 1-3 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured protein complexes from the beads using the Elution Buffer. If using a low pH buffer, neutralize the eluate immediately with the Neutralization Buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

Experimental Workflows

Caption: Key experimental workflows utilizing biotin-PEG4 probes.

Signaling Pathway Examples

Biotinylated probes with PEG4 spacers are valuable tools for studying various signaling pathways, often in the context of identifying protein-protein interactions or receptor-ligand binding.

References

- 1. Signal Enhancement in Oriented Immunosorbent Assays: A Balance between Accessibility of Antigen Binding Sites and Avidity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. goldbio.com [goldbio.com]

- 5. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Alkyne Group in Click Chemistry: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the alkyne functional group's reactivity within the framework of click chemistry. Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] At the heart of the most prominent click reactions is the versatile and uniquely reactive alkyne group. This document details the core principles of alkyne reactivity, compares the dominant alkyne-azide cycloaddition strategies, presents quantitative kinetic data, and provides detailed experimental protocols for practical application in research and development.

Core Principles of Alkyne Reactivity

The utility of the alkyne in click chemistry stems from two key strategies that leverage its electronic and structural properties: catalyst-mediated activation of terminal alkynes and strain-promoted activation of cyclic alkynes.

-

Terminal Alkynes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most iconic click reaction, the CuAAC, involves the reaction between a terminal alkyne and an azide (B81097).[3] The terminal C-H bond in an alkyne is weakly acidic (pKa ≈ 25), allowing for deprotonation in the presence of a suitable base. In the CuAAC reaction, a copper(I) catalyst coordinates to the alkyne, significantly lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[4][5] This intermediate is highly nucleophilic and readily reacts with an azide, leading to the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole.[3][4]

-

Strained Alkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity associated with the copper catalyst in living systems, Carolyn Bertozzi developed a catalyst-free approach known as SPAAC.[6][7] This reaction utilizes a cyclic alkyne, typically a cyclooctyne (B158145), where the linear geometry of the sp-hybridized carbons is forced into a bent, high-energy conformation.[8] This ring strain provides the driving force for the reaction, significantly lowering the activation energy of the Huisgen 1,3-dipolar cycloaddition with an azide.[6][9] The reaction proceeds rapidly at physiological temperatures without any need for a catalyst, making it a truly bioorthogonal transformation.[10][]

Key Azide-Alkyne Click Reactions: A Comparison

The two primary workhorses of alkyne-based click chemistry, CuAAC and SPAAC, offer distinct advantages and are suited for different applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its speed, reliability, and specificity.[3] It exclusively produces the 1,4-disubstituted triazole regioisomer, in contrast to the uncatalyzed thermal reaction which yields a mixture of 1,4- and 1,5-regioisomers.[1][4] The reaction is extremely efficient, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed version.[1]

Mechanism: The catalytic cycle involves the formation of a copper(I)-acetylide, which then reacts with the azide to form a six-membered cupracycle intermediate.[4][] This intermediate undergoes reductive elimination to yield the stable triazole product and regenerate the Cu(I) catalyst.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in living cells and organisms without a toxic catalyst.[6][7] The reaction rate is highly dependent on the structure of the cyclooctyne, with various derivatives developed to enhance kinetics and improve stability and solubility.[7][13]

Mechanism: The SPAAC reaction is a concerted [3+2] cycloaddition. The high ring strain of the cyclooctyne lowers the distortion energy required to reach the transition state, allowing the reaction to proceed readily.[6][9]

Quantitative Analysis of Reaction Kinetics

The choice between CuAAC and SPAAC often depends on the required reaction speed versus the need for biocompatibility. CuAAC reactions are generally much faster than SPAAC.[14][15] The kinetics of SPAAC, however, can be tuned by modifying the cyclooctyne structure.

Table 1: General Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Reaction Type | [3+2] Cycloaddition | [3+2] Cycloaddition |

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne |

| Catalyst | Cu(I) source required | None (Catalyst-free) |

| Biocompatibility | Limited for in vivo use due to copper cytotoxicity[7][10] | Highly bioorthogonal, suitable for in vivo applications[6][16] |

| Reaction Rate | Very fast (k₂ ≈ 1-100 M⁻¹s⁻¹)[15] | Slower (k₂ ≈ 10⁻³ - 1 M⁻¹s⁻¹), dependent on cyclooctyne[13][17] |

| Regioselectivity | Highly selective for 1,4-disubstituted triazole[3] | Produces a mixture of regioisomers |

| Key Advantage | Speed and efficiency | Biocompatibility |

Table 2: Second-Order Rate Constants for SPAAC with Benzyl (B1604629) Azide

The reactivity of various cyclooctynes in SPAAC reactions has been quantified, providing a basis for selecting the appropriate reagent for a given application.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Cyclooctyne | OCT | ~1.5 x 10⁻³ |

| Monofluorinated Cyclooctyne | MOFO | ~4.2 x 10⁻³ |

| Bicyclo[6.1.0]nonyne | BCN | ~1.3 x 10⁻² - 3.1 x 10⁻¹ |

| Dibenzocyclooctyne | DIBO / DBCO | ~4.0 x 10⁻² |

| Difluorinated Cyclooctyne | DIFO | ~7.6 x 10⁻² |

| Biarylazacyclooctynone | BARAC | ~9.3 x 10⁻¹ |

(Note: Rate constants are approximate and can vary with solvent and specific azide structure. Data compiled from multiple sources for reaction with benzyl azide or similar small organic azides.)[13][18]

Experimental Protocols

The following sections provide generalized protocols for performing CuAAC and SPAAC reactions. Researchers should optimize conditions for their specific substrates.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical bioconjugation reaction in an aqueous buffer.[19]

Materials:

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

-

Azide-containing label (e.g., fluorescent dye, biotin)

-

Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper ligand, e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in DMSO/water)

-

Reducing agent, e.g., Sodium Ascorbate (B8700270) (freshly prepared 100 mM stock in water)

-

Degassing equipment (optional, but recommended)

Procedure:

-

Prepare Reactant Solution: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide label in the reaction buffer. The final concentration of the limiting reagent is typically in the micromolar to low millimolar range.

-

Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. For a final reaction volume of 500 µL, you might mix:

-

2.5 µL of 20 mM CuSO₄

-

5.0 µL of 50 mM THPTA ligand

-

This creates a 5:1 ligand-to-copper ratio, which helps stabilize the Cu(I) ion and protect biomolecules.[19]

-

-

Initiate Reaction:

-

Add the catalyst premix to the reactant solution.

-

Add 25 µL of freshly prepared 100 mM sodium ascorbate to the main reaction tube to reduce Cu(II) to the active Cu(I) state. The final concentration of ascorbate will be 5 mM.[19]

-

Gently mix the solution by pipetting or brief vortexing. To prevent re-oxidation of the copper, it can be beneficial to work in an oxygen-free environment (e.g., by purging with argon or nitrogen).[20]

-

-

Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours. Reaction times may vary depending on the substrates.

-

Workup and Analysis: The reaction can be stopped by adding a chelating agent like EDTA. The conjugated product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for labeling biomolecules under physiological conditions.[21]

Materials:

-

Azide-modified biomolecule

-

Strained cyclooctyne reagent (e.g., DBCO-PEG-NHS ester for protein labeling, or a DBCO-functionalized small molecule)

-

Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Dissolve the azide-modified biomolecule and the DBCO (or other cyclooctyne) reagent in the reaction buffer.

-

Initiate Reaction: Combine the two solutions in a single tube. No catalyst or other reagents are needed.[16] A typical reaction might use a 2-10 fold molar excess of the cyclooctyne reagent over the azide-modified biomolecule.

-

Incubation: Incubate the reaction at the desired temperature (e.g., room temperature or 37°C for live-cell applications). Reaction times are generally longer than for CuAAC and can range from 1 to 24 hours, depending on the concentrations and the specific cyclooctyne's reactivity.[21]

-

Workup and Analysis: Purification methods are similar to those for CuAAC. For small molecule conjugations, purification may involve standard techniques like silica (B1680970) gel chromatography. For biomolecules, dialysis or chromatography is used to remove excess unreacted cyclooctyne reagent.

Applications in Research and Drug Development

The alkyne group's reactivity in click chemistry has made it an indispensable tool across the life sciences and pharmaceutical industry.

-

Drug Discovery: Click chemistry is used to rapidly synthesize large libraries of compounds, such as 1,2,3-triazoles, which are known to have diverse pharmacological properties, including antiviral, anticancer, and antibacterial activities.[2][22]

-

Bioconjugation: This is one of the most widespread applications. Click chemistry provides a highly specific method to attach labels (e.g., fluorescent dyes, biotin) to proteins, nucleic acids, and glycans for imaging and tracking purposes.[10][23] It is also used to create antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells.[22]

-

Materials Science: Alkyne-azide reactions are used to functionalize polymer surfaces, synthesize block copolymers, and create hydrogels for tissue engineering and drug delivery systems.[22][24]

-

Activity-Based Protein Profiling (ABPP): An alkyne handle can be incorporated into a small molecule inhibitor. After the inhibitor covalently binds to its target protein in a complex biological sample, an azide-bearing reporter tag (like biotin (B1667282) or a fluorophore) is "clicked" on for subsequent identification and analysis of the target protein.[25]

Conclusion

The alkyne functional group is a cornerstone of modern chemical biology and drug discovery due to its predictable and highly efficient reactivity in click chemistry. The choice between the rapid, copper-catalyzed CuAAC and the bioorthogonal, strain-promoted SPAAC allows researchers to tailor their conjugation strategy to the specific demands of their system, whether it be for high-throughput synthesis in vitro or for precise molecular imaging in a living organism. A thorough understanding of the mechanisms, kinetics, and practical protocols associated with these reactions is essential for leveraging their full potential in advancing scientific discovery.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]

- 9. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jenabioscience.com [jenabioscience.com]

- 20. furthlab.xyz [furthlab.xyz]

- 21. broadpharm.com [broadpharm.com]

- 22. What are the most common pharmaceutical applications of click chemistry? | AAT Bioquest [aatbio.com]

- 23. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]